molecular formula C25H38O3 B1662565 HU-210 CAS No. 112830-95-2

HU-210

Katalognummer B1662565
CAS-Nummer: 112830-95-2
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: SSQJFGMEZBFMNV-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HU-210 is a synthetic cannabinoid found in the herbal mixture “Spice”. It is structurally similar to (-)-Δ8-THC and 11-Hydroxy-Δ9-THC . It is considerably more potent than natural THC from cannabis and has an extended duration of action . It binds to neuroblastoma cell membrane CB1 receptors with about the same affinity as CP-55940 .


Synthesis Analysis

The original synthesis of HU-210 is based on an acid-catalyzed condensation of (–)-Myrtenol and 1,1-Dimethylheptylresorcinol . There have been studies on the synthesis of terminally fluorinated HU-210 and HU-211 analogues (HU-210F and HU-211F, respectively) and their biological evaluation as ligands of cannabinoid receptors (CB1 and CB2) and N-methyl D-aspartate receptor (NMDAR) .


Molecular Structure Analysis

HU-210 is the (–)-1,1-dimethylheptyl analog of 11-hydroxy-Δ8-tetrahydrocannabinol . The molecular formula of HU-210 is C25H38O3 . It has a molecular weight of 386.57 .


Chemical Reactions Analysis

While there isn’t much specific information available on the chemical reactions of HU-210, it’s known that many synthetic transformations are centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

HU-210 is a white solid with a melting point of 72-75 °C . It is soluble in DMSO at 20 mg/ml but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Metabolite Synthesis

HU-210 is used in the synthesis of cannabinoid metabolites. It’s part of a series of compounds prepared to introduce the C-11 hydroxy group with a high yield . This process also includes the preparation of 11-nor-Δ8-tetrahydrocannabinol (THC)-carboxylic acid and Δ9-THC-carboxylic acid .

Investigation of the Cannabinoid System

HU-210 is a potent tool for investigations of the cannabinoid system. It displays a multiplicity of biochemical, pharmacological, and behavioral effects, most of which have been demonstrated to be dependent on a selective agonistic activity at CB1 and CB2 cannabinoid receptors and to involve the main neurotransmitter systems .

Potential Clinical Applications

HU-210 has potential clinical applications due to its potent drug properties. It has been suggested for use as an antipyretic, anti-inflammatory, analgesic, antiemetic, and antipsychotic agent .

Neurobiology Research

With its distinctive molecular structure and pharmacological properties, HU-210 offers exciting possibilities for studying cannabinoid receptors and investigating neurobiology .

Exploration of Therapeutic Applications

HU-210 is used in research aimed at exploring potential therapeutic applications. Its high potency makes it valuable for a wide range of research applications .

Biofilm Formation Study

HU-210 has been used in studies related to biofilm formation. For instance, it has been observed that the presence of HU-210 resulted in less EPS in biofilms formed by all tested V. harveyi strains .

Zukünftige Richtungen

There is significant interest in the potential clinical applications of HU-210, such as its use as an antipyretic, anti-inflammatory, analgesic, antiemetic, and antipsychotic agent . Future research will evaluate the molecular mechanisms of HU-210 action in various cells and its translational potential in pre-clinical models .

Eigenschaften

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150188
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

CAS RN

112830-95-2
Record name HU 210
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112830-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HU-210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112830952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HU-210
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191042422P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HU-210
Reactant of Route 2
HU-210
Reactant of Route 3
HU-210
Reactant of Route 4
HU-210
Reactant of Route 5
HU-210
Reactant of Route 6
HU-210

Q & A

Q1: What is the primary target of HU-210?

A1: HU-210 primarily targets the cannabinoid receptor type 1 (CB1), exhibiting a higher affinity for CB1 compared to the CB2 subtype. []

Q2: How does HU-210 interact with CB1 receptors?

A2: HU-210 acts as an agonist at CB1 receptors, meaning it binds to the receptor and activates it. [, , , ]

Q3: What are the downstream effects of HU-210 binding to CB1 receptors?

A3: HU-210 binding to CB1 receptors initiates various downstream signaling pathways, including the inhibition of adenylate cyclase activity, [, , ] activation of the extracellular signal-regulated kinase (ERK) cascade, [, ] modulation of ion channels, [] and potentially impacting the expression of tyrosine hydroxylase (TH), an enzyme involved in dopamine synthesis. []

Q4: Does HU-210 interact with any targets other than cannabinoid receptors?

A4: While HU-210 primarily targets CB1, research suggests potential interaction with strychnine-sensitive α1 glycine receptors, acting as a positive allosteric modulator at low micromolar concentrations and directly activating them at higher concentrations. []

Q5: What are the physiological consequences of HU-210’s interaction with CB1 receptors?

A5: HU-210 induces a range of physiological effects, including hypothermia, [, , ] hypotension, [, , ] bradycardia, [, ] antinociception, [, , , , , ] and altered feeding behavior. [, , ]

Q6: What is the molecular formula and weight of HU-210?

A6: While this specific information isn't explicitly provided in the abstracts, resources like PubChem (CID 130881) can provide the molecular formula (C27H40O3) and molecular weight (412.6 g/mol).

Q7: Is there information on the material compatibility and stability of HU-210?

A7: The provided abstracts primarily focus on the biological effects of HU-210. Information regarding its material compatibility and stability under various conditions isn't elaborated upon.

Q8: How is HU-210 typically formulated for research purposes?

A9: The research describes HU-210 administration via various routes, including intravenous (IV), [, , , ] intraperitoneal (IP), [, , , , , , , ] subcutaneous, [] and intracerebroventricular (ICV) injections. [, , ] Specific formulation details are not extensively discussed.

Q9: How does the structure of HU-210 relate to its activity at cannabinoid receptors?

A10: HU-210 shares structural similarities with Δ9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. [] Modifications at specific sites on the HU-210 molecule could impact its binding affinity and functional selectivity at CB1 receptors. [, ]

Q10: Are there any known structure-activity relationship studies for HU-210?

A11: While dedicated SAR studies aren't described in the abstracts, research points to the importance of lysine residue Lys192 in the CB1 receptor for the binding of HU-210. [] Additionally, modifications at serine residues (Ser285 and Ser292) within transmembrane domain VII of the CB2 receptor appear to affect the signaling of certain cannabinoid agonists, including HU-210. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of HU-210?

A11: The provided research predominantly focuses on HU-210's pharmacodynamic effects. Specific details regarding its ADME profile are not extensively outlined.

Q12: Does HU-210 cross the blood-brain barrier?

A13: Yes, HU-210 readily crosses the blood-brain barrier, as evidenced by its central effects following systemic administration. [, , , , , , ]

Q13: In which in vitro models has HU-210 been studied?

A13: HU-210 has been investigated in various in vitro models, including:

  • Cell lines: Human embryonic kidney (HEK 293) cells, [, ] Chinese hamster ovary (CHO) cells, [] human astrocytoma cells (U373 MG), [] and a human peripheral blood acute lymphoid leukemia T cell line. []
  • Primary cell cultures: Rat embryonic hippocampal neural stem/progenitor cells (NS/PCs) [] and acutely dissociated dorsal root ganglia (DRG) neurons. []
  • Tissue preparations: Isolated rat hearts, [, ] aortic rings, [] and ex vivo flat sheet preparations of mouse distal colons. []

Q14: What are some of the key findings from in vitro studies using HU-210?

A14: In vitro research reveals that HU-210:

  • Decreases contractile performance in human atrial muscle via CB1 receptors. []
  • Inhibits C-fibre driven hyperexcitable neuronal responses in the dorsal horn of the spinal cord. []
  • Increases intracellular calcium levels in T cells via a mechanism independent of CB1 and CB2 receptors. []

Q15: Which in vivo models have been used to study the effects of HU-210?

A15: HU-210's effects have been examined in various in vivo models, including:

  • Rodent models of neurological disorders: Experimental autoimmune encephalomyelitis (EAE) in mice, [, ] a rat model of Alzheimer's disease using APP/PS transgenic mice, [] and a rat model of depression induced by bilateral olfactory bulbectomy (OBX). [, , ]
  • Rodent models of cardiovascular disease: Rats with myocardial infarction. []
  • Rodent models of pain: Carrageenin-induced inflammation in rats, [] partial sciatic ligation model of neuropathic pain in rats, [] and models assessing nociception in rats. [, ]
  • Other rodent models: Models assessing spatial learning and memory in rats using the Morris water maze, [, ] rat models of stress and anxiety, [, ] and models investigating feeding behavior in rats. [, ]

Q16: What are some notable findings from in vivo studies using HU-210?

A16: In vivo studies demonstrate that HU-210:

  • Reduces ischemic damage in a rat model of stroke, partly mediated by hypothermia and CB1 receptor activation. []
  • Improves cognitive function and reduces amyloid plaques in a mouse model of Alzheimer's disease. []
  • Exhibits anti-inflammatory and immunomodulatory effects in a mouse model of multiple sclerosis (EAE). [, ]
  • Induces anxiogenic-like effects in rats, particularly after sub-chronic administration. [, ]
  • Alters feeding behavior in rats, causing both increased food intake and decreased consumption depending on the dose and experimental conditions. [, ]

Q17: What is known about the toxicity and safety profile of HU-210?

A17: While the abstracts don't provide a comprehensive toxicity profile, research indicates that:

  • HU-210 can induce hypothermia, which might pose risks at high doses. [, , ]
  • Some synthetic cannabinoids, including HU-210, were associated with greater seizure activity in mice compared to THC. []
  • Long-term exposure to HU-210 may have implications for the development of the immune system and the function of the hypothalamic-pituitary-adrenal (HPA) axis, as observed in offspring of rats exposed to the compound during gestation and lactation. []

Q18: Have any specific drug delivery or targeting strategies been explored for HU-210?

A18: The provided abstracts focus on understanding the fundamental effects of HU-210. Targeted drug delivery approaches are not a primary focus within these studies.

Q19: Are there any known biomarkers associated with HU-210's effects?

A19: The research primarily focuses on behavioral and physiological outcomes. Specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects are not extensively discussed.

Q20: Which analytical techniques have been used to characterize and quantify HU-210?

A20: Analytical techniques employed include:

  • Chromatography and Mass Spectrometry: Gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been used to identify and quantify HU-210 in various matrices. []
  • Enzyme-linked immunosorbent assay (ELISA): Used to measure cytokine levels in biological samples, providing insights into HU-210's immunomodulatory effects. [, ]

Q21: Is there any evidence for the development of tolerance or dependence with HU-210?

A21: Research suggests:

  • Tolerance to the hypothermic and antinociceptive effects of HU-210 can develop after repeated administration. [, ]
  • Withdrawal symptoms, including increased activity levels, have been observed in rats after cessation of chronic HU-210 treatment. []

Q22: How do the effects of HU-210 compare to other cannabinoid receptor agonists?

A23: HU-210 is a highly potent synthetic cannabinoid agonist, estimated to be 5-10 times more potent than Δ9-THC. [] Comparisons to other agonists, such as WIN 55,212-2 and CP 55,940, reveal differences in potency, efficacy, and functional selectivity across various assays. [, , , , ]

Q23: What are the potential clinical implications of the research on HU-210?

A23: While HU-210 itself may not be suitable for clinical use due to its potency and potential for adverse effects, research on this compound provides valuable insights into the therapeutic potential and risks associated with targeting the endocannabinoid system. Findings from studies using HU-210 contribute to our understanding of:

  • Potential therapeutic applications of cannabinoids for conditions like chronic pain, [, , , ] multiple sclerosis, [, ] Alzheimer's disease, [] and stroke. []
  • The complex role of the endocannabinoid system in regulating mood, anxiety, and stress responses. [, , , , ]
  • The potential cardiovascular effects of cannabinoids, including their impact on blood pressure and heart rate. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.